molecular formula C15H12ClNO2 B2587475 N-(3-acetylphenyl)-2-chlorobenzamide CAS No. 84833-19-2

N-(3-acetylphenyl)-2-chlorobenzamide

Cat. No.: B2587475
CAS No.: 84833-19-2
M. Wt: 273.72
InChI Key: ZONNVJGZQKZEGK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-chlorobenzamide (CAS 84833-19-2) is a chemical compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.72 g/mol . It is a chlorinated benzamide derivative of interest in several scientific research fields, including medicinal chemistry and material science. In antimicrobial research, this compound and its derivatives have shown promising activity against Gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . Some studies indicate that derivatives with halogen substitutions can exhibit enhanced antibacterial efficacy, with certain compounds showing submicromolar activity against clinically relevant strains like methicillin-resistant S. aureus (MRSA) . The compound has also been investigated in cancer research for its cytotoxic effects. Evaluations have shown that it can exhibit selective cytotoxicity against various cancer cell lines while demonstrating minimal toxicity to normal mammalian cells, which is a crucial factor for developing potential anticancer therapies . From a mechanistic perspective, the structural features of this compound contribute to its research value. The acetyl group is known to enhance metabolic stability by resisting oxidative degradation, while the ortho -chlorine atom on the benzamide ring can facilitate π-stacking interactions with aromatic residues in enzyme active sites . In material science, this compound has been explored for developing polymeric materials. Its incorporation into polymer matrices, such as polycarbonate and polyurethane, has been shown to improve thermal stability and mechanical strength . This compound is intended for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNVJGZQKZEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-chlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-acetylphenyl)-2-chlorobenzamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents and conditions used.

    Substitution: The chlorine atom in the benzamide structure can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(3-acetylphenyl)-2-chlorobenzamide has been evaluated for its antimicrobial properties against a range of bacterial strains. Studies show that derivatives of this compound exhibit promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. In a comparative study, several synthesized compounds demonstrated effectiveness comparable to or better than conventional antibiotics such as ampicillin and isoniazid .

Case Study: Antibacterial Efficacy
A recent study synthesized a series of chlorinated cinnamamides, including this compound, and tested their antibacterial efficacy. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. Specifically, derivatives showed submicromolar activity against methicillin-resistant S. aureus (MRSA) and other clinically relevant strains .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
This compoundS. aureus< 1
This compoundE. faecalis< 5
This compoundM. tuberculosis< 10

Cancer Research

Cytotoxicity Studies
In addition to its antibacterial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. The compound was found to exhibit selective cytotoxicity against various cancer cells while showing minimal toxicity to normal mammalian cells. This selectivity is crucial for developing potential anticancer therapies .

Case Study: Cytotoxic Profile
A detailed assessment of the cytotoxic profile revealed that certain derivatives of this compound displayed significant inhibition of cancer cell proliferation in vitro. The structure-activity relationship indicated that modifications to the acetyl group could enhance the compound's anticancer potential .

Material Science

Polymer Applications
this compound has also found applications in materials science, particularly in the development of polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various conditions.

Table 2: Properties of Polymers Containing this compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polycarbonate15080
Polyurethane16090

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The acetyl group and chlorine atom play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The acetyl group in this compound introduces steric hindrance and electron-withdrawing effects, slightly shortening the C(S)-C(O) bond compared to non-acetylated analogs (e.g., N-(phenyl)-2-chlorobenzamide) .
  • Crystallographic studies show that chlorinated benzamides often adopt tetragonal or monoclinic systems, depending on substituent bulk. For example, N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) contrasts with N-(phenyl)-2,2-dichloroacetamide (monoclinic, P2₁/c) .

Spectroscopic and Electronic Properties

35Cl NQR Frequencies :

  • Chlorine substituents in the benzamide ring exhibit distinct nuclear quadrupole resonance (NQR) frequencies. For example, N-(2-chlorophenyl)-amides show frequencies between 34.2–36.8 MHz, influenced by adjacent substituents .
  • Alkyl vs. Aryl Effects : Alkyl groups (e.g., –CH₃) lower NQR frequencies due to electron-donating effects, while aryl or chloro-substituted groups (e.g., –COCH₃) increase frequencies by withdrawing electrons .

¹H NMR Data :

  • The acetyl group in this compound is expected to resonate at δ ~2.5–2.6 ppm (singlet, 3H), similar to N-(3-acetylphenyl)acetamide (δ 2.52 ppm) .
  • Aromatic protons in the 2-chlorobenzamide ring typically split into multiplets between δ 7.3–7.6 ppm, as seen in N-(3-benzyl-5-hydroxyphenyl)-2-Cl-benzamide (δ 7.45–7.57 ppm) .

Biological Activity

N-(3-acetylphenyl)-2-chlorobenzamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₂ClN₁O₂ and a molecular weight of 273.71 g/mol. The presence of both an acetyl group and a chlorobenzamide moiety contributes to its unique chemical reactivity and biological interactions. The chlorine atom in the structure can influence its binding affinity to various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Similar compounds have demonstrated the ability to:

  • Inhibit Enzyme Activity : Compounds structurally related to this compound have shown promise as inhibitors of soluble epoxide hydrolase, which is implicated in hypertension and inflammation.
  • Modulate Receptor Function : Research indicates that related benzamide derivatives can interact with sigma-1 receptors, which are involved in neuroprotective pathways, suggesting potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating effective inhibition at concentrations comparable to standard antibiotics. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Anticancer Potential

Research on similar benzamide derivatives has highlighted their cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have been shown to induce apoptosis in breast cancer cells (MCF-7), with significant alterations in cell viability observed at specific concentrations .

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Activities : A study demonstrated that certain derivatives of benzamides possess antioxidant properties, contributing to their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit key inflammatory mediators .
  • Cytotoxicity Against Cancer Cells : In a comparative analysis, this compound was tested alongside other derivatives for cytotoxicity against various cancer cell lines. Results showed that it could effectively reduce cell viability at concentrations similar to those observed for established anticancer agents .

Summary of Findings

Biological ActivityObservations
Antimicrobial Effective against E. faecalis, P. aeruginosa; MIC: 40-50 µg/mL
Anticancer Induces apoptosis in MCF-7 cells; significant reduction in viability
Anti-inflammatory Inhibits inflammatory mediators; antioxidant properties demonstrated

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-acetylphenyl)-2-chlorobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via amide bond formation between 3-acetylaniline and 2-chlorobenzoyl chloride. Key steps include:

  • Activation : Use thionyl chloride (SOCl₂) to convert 2-chlorobenzoic acid to its acyl chloride derivative .
  • Coupling : React the acyl chloride with 3-acetylaniline in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base to scavenge HCl .
  • Purification : Recrystallize the crude product from ethanol/water mixtures (yield ~52%) .
    • Optimization : Adjust stoichiometry (1:1.1 molar ratio of aniline to acyl chloride) and maintain low temperatures (0–5°C) during coupling to minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include δ ~10.3 ppm (amide NH), δ ~2.5 ppm (acetyl CH₃), and aromatic protons between δ 7.1–7.9 ppm .
  • IR : Confirm amide C=O stretch at ~1680–1700 cm⁻¹ and acetyl C=O at ~1690 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns aligning with loss of acetyl (43 Da) or chlorobenzoyl (155 Da) groups .
  • Melting Point : Reported range 159–161°C ; deviations indicate impurities.

Advanced Research Questions

Q. How do substituents on the benzamide core influence electronic and structural properties, as revealed by 35Cl NQR and crystallography?

  • Structural Insights :

  • 35Cl NQR : Chlorine substituents on the benzamide ring alter electron density, shifting NQR frequencies. For example, electron-withdrawing groups (e.g., acetyl) reduce Cl NQR frequencies due to decreased electron density at Cl .
  • X-ray Crystallography : Substituents affect bond lengths (e.g., C(O)-N bond elongation with bulky groups) and molecular packing. For N-(phenyl)-2-chlorobenzamide derivatives, the C(Cl)-C(O) bond length averages ~1.48 Å .
    • Methodological Note : Compare crystallographic data (e.g., CCDC entries) and NQR trends across analogs to identify substituent effects .

Q. What computational approaches validate the biological target predictions for this compound?

  • Docking Studies : Use Glide XP scoring to model interactions with enzymes (e.g., kinases) or receptors. Key parameters include hydrophobic enclosure scores and hydrogen-bond networks .
  • Experimental Validation :

  • Enzyme Assays : Test inhibitory activity against purified targets (e.g., COX-2, EGFR) using fluorescence polarization or calorimetry.
  • SAR Analysis : Synthesize analogs (e.g., replacing acetyl with nitro or methoxy groups) to correlate docking scores with bioactivity .

Q. How can researchers resolve contradictions in structural data, such as anomalous NQR frequencies or bond length variations?

  • Case Study : In N-(phenyl)-2-chlorobenzamide derivatives, unexpected NQR frequency shifts may arise from crystal field effects or hydrogen bonding.

  • Multi-Technique Approach : Combine X-ray diffraction (to confirm crystal packing) with DFT calculations (to model electronic environments) .
  • Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with structural metrics (bond lengths, angles) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Key SAR Parameters :

  • Electron-Withdrawing Groups : Acetyl at the 3-position enhances metabolic stability but may reduce solubility.
  • Chlorine Position : 2-Cl on benzamide improves target binding affinity compared to 3- or 4-Cl analogs .
    • Methodology :
  • Parallel Synthesis : Generate a library of analogs with systematic substituent variations (e.g., halogens, methyl, methoxy).
  • Bioactivity Profiling : Screen against disease-relevant assays (e.g., cancer cell lines) and correlate with computational descriptors (logP, polar surface area) .

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